Resorcinolnaphthalein Resorcinolnaphthalein Angiotensin-converting enzyme 2 (ACE2) is an enzyme that is cardioprotective and renoprotective. Resorcinolnaphthalein increases the activity of ACE2 in vitro (EC50 = 19.5 μM). Activation of ACE2 in rats produces a decrease in blood pressure and improvement in cardiac function. In spontaneously hypertensive rats it produces a reversal of myocardial, perivascular, and renal fibrosis.

Brand Name: Vulcanchem
CAS No.: 41307-63-5
VCID: VC0004919
InChI: InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
SMILES: C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Molecular Formula: C24H14O5
Molecular Weight: 382.4 g/mol

Resorcinolnaphthalein

CAS No.: 41307-63-5

Cat. No.: VC0004919

Molecular Formula: C24H14O5

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Resorcinolnaphthalein - 41307-63-5

Specification

CAS No. 41307-63-5
Molecular Formula C24H14O5
Molecular Weight 382.4 g/mol
IUPAC Name 3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one
Standard InChI InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
Standard InChI Key FTUOFHGOGJGQAB-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Canonical SMILES C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Structure and Physicochemical Properties

Resorcinolnaphthalein’s molecular formula is C24H14O5, with a molar mass of 382.4 g/mol . Its structure comprises a spiro[1H,3H-naphtho[1,8-cd]pyran-1,9'-[9H]xanthen]-3-one backbone substituted with hydroxyl groups at the 3' and 6' positions . The canonical SMILES representation is Oc1ccc2c(c1)Oc1cc(O)ccc1C12OC(=O)c2cccc3cccc1c23, reflecting its fused aromatic rings and ketone functionality .

Solubility and Stability

The compound exhibits moderate solubility in organic solvents: ≤20 mg/mL in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . Stability data suggest storage at -20°C in desiccated conditions to prevent degradation, though detailed pharmacokinetic profiles (e.g., half-life, plasma protein binding) remain unreported .

Table 1: Key Chemical Properties of Resorcinolnaphthalein

PropertyValue
CAS Number41307-63-5
Molecular FormulaC24H14O5
Molar Mass382.4 g/mol
SMILESOc1ccc2c(c1)Oc1cc(O)ccc1C12OC(=O)c2cccc3cccc1c23
Solubility (Ethanol)≤20 mg/mL
EC50 (ACE2 Activation)19.5 μM

Mechanism of Action: ACE2 Activation and Downstream Signaling

Resorcinolnaphthalein enhances ACE2 catalytic activity, increasing Ang-(1-7) production while reducing Ang II levels . In vitro assays demonstrate a dose-response relationship, with maximal ACE2 activation at 50 μM . This effect is critical in PAH, where ACE2 deficiency exacerbates pulmonary vascular remodeling and right ventricular hypertrophy .

Modulation of Inflammatory and Apoptotic Pathways

In rodent PAH models, resorcinolnaphthalein administration decreases proinflammatory cytokines (TNF-α, MCP-1, IL-6) and elevates anti-inflammatory IL-10 within seven days . Concurrently, it activates the Hippo/YAP signaling pathway, promoting apoptosis in hyperproliferative pulmonary arterial cells and attenuating neointimal formation . The compound also enhances endothelial nitric oxide synthase (eNOS) phosphorylation, improving vasodilation via nitric oxide (NO) release .

Preclinical Research Findings

In Vitro Studies

Primary pulmonary arterial endothelial cells treated with resorcinolnaphthalein (10–50 μM) show restored ACE2 activity under hypoxic conditions, reversing endothelial dysfunction within 24 hours . This correlates with a 40% reduction in reactive oxygen species (ROS) and a 2.1-fold increase in NO bioavailability .

In Vivo Efficacy in PAH Models

In monocrotaline-induced PAH rats, daily oral dosing (5 mg/kg) for 14 days:

  • Reduced mean pulmonary arterial pressure by 32% .

  • Decreased right ventricular hypertrophy index by 27% .

  • Suppressed pulmonary vascular wall thickness by 41% .
    These effects were abolished by co-administration of the Mas receptor antagonist A-779, confirming ACE2/Ang-(1-7)/Mas axis dependency .

Clinical Implications and Unmet Needs

While resorcinolnaphthalein shows preclinical promise, clinical data are absent. Contrastingly, recombinant human ACE2 (GSK2586881) demonstrated mixed results in Phase II trials: despite lowering Ang II and raising Ang-(1-7), it failed to improve hemodynamics in PAH patients . This underscores challenges in translating ACE2 activation to human therapeutics, potentially due to differences in RAS regulation or bioavailability.

Future Directions

Priority research areas include:

  • Pharmacokinetic Optimization: Assessing oral bioavailability and blood-brain barrier penetration.

  • Combination Therapies: Pairing with endothelin receptor antagonists or phosphodiesterase-5 inhibitors.

  • Long-Term Safety: Evaluating chronic use effects on renal and hepatic function.

  • Clinical Trial Design: Identifying patient subgroups most likely to benefit from ACE2 activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator